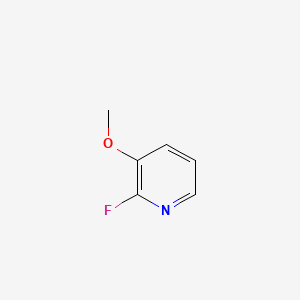

2-Fluoro-3-methoxypyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-3-methoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6FNO/c1-9-5-3-2-4-8-6(5)7/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXYUTIBARPJYBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(N=CC=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80663793 | |

| Record name | 2-Fluoro-3-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80663793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

163234-74-0 | |

| Record name | 2-Fluoro-3-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80663793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Fluoro-3-methoxypyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-3-methoxypyridine is a substituted pyridine derivative of significant interest in medicinal chemistry and organic synthesis. Its unique arrangement of a fluorine atom, a methoxy group, and a pyridine nitrogen atom imparts specific electronic and steric properties, making it a valuable building block for the creation of complex molecules with potential therapeutic applications. The pyridine scaffold is a common feature in many pharmaceuticals, and the strategic incorporation of fluorine can enhance metabolic stability, binding affinity, and bioavailability. This guide provides a comprehensive overview of the chemical and physical properties, a plausible synthetic route, spectroscopic data, and potential applications of this compound.

Chemical and Physical Properties

The properties of this compound are summarized in the tables below. While some data is derived from computational models, it provides a strong foundation for experimental design.

Table 1: General and Physical Properties

| Property | Value | Source |

| CAS Number | 163234-74-0 | [1][2][3] |

| Molecular Formula | C₆H₆FNO | [1][2] |

| Molecular Weight | 127.12 g/mol | [1][2] |

| Appearance | Not explicitly stated, likely a liquid or low-melting solid | |

| Boiling Point | Predicted to be around 160-180 °C | |

| Melting Point | Not available | |

| Density | Predicted to be ~1.2 g/cm³ | |

| Solubility | Expected to be soluble in common organic solvents |

Table 2: Computed Physicochemical Properties

| Property | Value | Source |

| XLogP3 | 1.3 | [1] |

| Hydrogen Bond Donor Count | 0 | |

| Hydrogen Bond Acceptor Count | 2 | |

| Rotatable Bond Count | 1 | |

| Exact Mass | 127.043341977 Da | [1] |

| Monoisotopic Mass | 127.043341977 Da | [1] |

| Topological Polar Surface Area | 22.1 Ų | [1] |

| Heavy Atom Count | 9 | [1] |

Synthesis and Experimental Protocols

Proposed Synthetic Pathway:

A logical approach to the synthesis of this compound involves starting from a readily available substituted pyridine and introducing the required functional groups in a sequential manner. A possible route starts from 2-chloro-3-nitropyridine.

Experimental Protocol (Adapted):

Step 1: Synthesis of 2-Fluoro-3-nitropyridine

-

Materials: 2-Chloro-3-nitropyridine, a fluorinating agent (e.g., potassium fluoride or cesium fluoride), and a high-boiling point aprotic solvent (e.g., DMSO or DMF).

-

Procedure: In a flame-dried round-bottom flask under an inert atmosphere, suspend the fluorinating agent in the solvent. Add 2-chloro-3-nitropyridine to the mixture. Heat the reaction to a high temperature (e.g., 140-150 °C) and monitor the progress by TLC or GC-MS.[5] Upon completion, cool the reaction to room temperature, quench with water, and extract the product with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2-fluoro-3-nitropyridine.

Step 2: Synthesis of 3-Amino-2-fluoropyridine

-

Materials: 2-Fluoro-3-nitropyridine, iron powder, ammonium chloride, and a solvent system such as ethanol/water or methanol/water.

-

Procedure: To a solution of ammonium chloride in the chosen solvent system, add iron powder. Heat the mixture to reflux and then add the 2-fluoro-3-nitropyridine, either neat or as a solution in the alcohol.[5] Maintain the reflux until the starting material is consumed (monitored by TLC). After cooling, filter the reaction mixture through celite to remove the iron salts. Concentrate the filtrate under reduced pressure to obtain crude 3-amino-2-fluoropyridine.

Step 3: Synthesis of 2-Fluoro-3-hydroxypyridine

-

Materials: 3-Amino-2-fluoropyridine, sodium nitrite, and an aqueous acid (e.g., sulfuric acid).

-

Procedure: Dissolve 3-amino-2-fluoropyridine in the aqueous acid and cool the solution to 0-5 °C in an ice bath. Add a solution of sodium nitrite in water dropwise, maintaining the low temperature.[5] After the addition is complete, allow the reaction to stir at low temperature for a period before warming to facilitate the hydrolysis of the diazonium salt. The product may precipitate and can be collected by filtration.

Step 4: Synthesis of this compound

-

Materials: 2-Fluoro-3-hydroxypyridine, a methylating agent (e.g., methyl iodide or dimethyl sulfate), a base (e.g., potassium carbonate or sodium hydride), and an appropriate solvent (e.g., acetone or DMF).

-

Procedure: To a solution of 2-fluoro-3-hydroxypyridine in the chosen solvent, add the base. Stir the mixture for a short period to form the alkoxide, and then add the methylating agent. Allow the reaction to proceed at room temperature or with gentle heating until completion (monitored by TLC). Quench the reaction, extract the product into an organic solvent, wash, dry, and concentrate. The crude product can be purified by column chromatography to yield this compound.

Spectroscopic Data (Predicted)

Table 3: Predicted ¹H NMR Data (in CDCl₃)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.8-8.0 | m | 1H | H-6 |

| ~7.2-7.4 | m | 1H | H-4 |

| ~7.0-7.2 | m | 1H | H-5 |

| ~3.9 | s | 3H | -OCH₃ |

Table 4: Predicted ¹³C NMR Data (in CDCl₃)

| Chemical Shift (ppm) | Assignment |

| ~155-160 (d) | C-2 (JC-F) |

| ~140-145 | C-3 |

| ~145-150 | C-6 |

| ~120-125 | C-4 |

| ~115-120 | C-5 |

| ~55-60 | -OCH₃ |

Table 5: Predicted IR and Mass Spectrometry Data

| Spectroscopic Technique | Key Peaks/Fragments |

| IR (Infrared) | ~3100-3000 cm⁻¹ (Ar C-H stretch)~2950-2850 cm⁻¹ (Alkyl C-H stretch)~1600-1450 cm⁻¹ (Ar C=C and C=N stretch)~1250-1000 cm⁻¹ (C-O and C-F stretch) |

| MS (Mass Spectrometry) | m/z 127 (M⁺)m/z 112 (M⁺ - CH₃)m/z 98 (M⁺ - CHO)m/z 84 (M⁺ - C₂H₃O) |

Reactivity and Applications in Drug Discovery

This compound is a versatile building block in organic synthesis, primarily due to the reactivity of the pyridine ring and the potential for nucleophilic aromatic substitution. The fluorine atom at the 2-position activates the ring for substitution, making it a valuable precursor for introducing various functionalities.

Its primary application lies in the field of drug discovery, where it serves as a key intermediate for the synthesis of more complex bioactive molecules.[6] The incorporation of the this compound moiety can influence a compound's pharmacokinetic and pharmacodynamic properties.

Safety and Handling

This compound is expected to be a hazardous substance. Based on GHS classifications for similar compounds, it may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[1]

Recommended safety precautions:

-

Handle in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation, ingestion, and contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry place.

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

References

- 1. This compound | C6H6FNO | CID 45079809 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. This compound - CAS:163234-74-0 - Sunway Pharm Ltd [3wpharm.com]

- 4. CN111777549A - Synthesis process of 2-methoxy-3-bromo-5-fluoropyridine - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

"2-Fluoro-3-methoxypyridine" molecular weight and formula

An In-Depth Technical Guide to 2-Fluoro-3-methoxypyridine

For researchers, scientists, and professionals in drug development, a precise understanding of the fundamental physicochemical properties of chemical compounds is paramount. This document provides a concise technical overview of this compound, a pyridine derivative of interest in synthetic and medicinal chemistry.

Core Physicochemical Data

The fundamental molecular attributes of this compound have been determined and are presented below. This data is essential for stoichiometric calculations, analytical characterization, and interpretation of experimental results.

| Property | Value | Source |

| Molecular Formula | C₆H₆FNO | [1][][3][4] |

| Molecular Weight | 127.12 g/mol | [1][][3][4] |

| CAS Number | 163234-74-0 | [1][3][4] |

Structural and Identifier Information

A compound's utility in research and development is intrinsically linked to its structure and the various systems used for its identification. The logical relationship between the common name of this compound and its key identifiers is illustrated in the following diagram.

Caption: Logical relationship of this compound to its core properties.

This technical guide is intended for research purposes only and does not constitute an endorsement for any specific therapeutic or diagnostic use.

References

Stability and Storage of 2-Fluoro-3-methoxypyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2-Fluoro-3-methoxypyridine. Given the limited publicly available stability data for this specific compound, this document outlines best practices and a framework for establishing a robust stability profile, drawing from established knowledge of similar fluorinated heterocyclic compounds and regulatory guidelines on forced degradation studies.

Summary of Recommended Storage Conditions

Proper storage is crucial to maintain the integrity and purity of this compound. The following conditions are recommended based on information from various suppliers and safety data sheets for this and structurally related compounds.

| Parameter | Recommended Condition | Rationale |

| Temperature | Refrigerated (2-8°C or 0-8°C)[1][2] | To minimize thermal degradation and preserve long-term stability. |

| Atmosphere | Inert atmosphere (e.g., Argon, Nitrogen)[1][3] | To prevent oxidation and degradation from atmospheric moisture. |

| Container | Tightly sealed, light-resistant container | To protect from air, moisture, and photodegradation. |

| Ventilation | Store in a well-ventilated area[4][5][6] | General safety precaution for handling chemical reagents. |

| Ignition Sources | Keep away from heat, sparks, and open flames[4][5] | As a precaution, especially given that related pyridine compounds can be flammable. |

Understanding the Chemical Stability Profile

Potential Degradation Pathways

Based on studies of pyridine and fluorinated aromatic compounds, the following degradation pathways are plausible for this compound:

-

Hydrolysis: The ether linkage (methoxy group) and the fluoro group could be susceptible to hydrolysis under acidic or basic conditions, potentially leading to hydroxypyridine derivatives.

-

Oxidation: The pyridine ring can be susceptible to oxidation, which could lead to the formation of N-oxides or ring-opened products.

-

Photodegradation: Aromatic systems can degrade upon exposure to UV or visible light. While fluorination can sometimes enhance photostability, it is not a guarantee.[1] The C-F bond or other parts of the molecule could be susceptible.

-

Thermal Degradation: At elevated temperatures, pyridine rings can undergo radical-initiated decomposition, potentially leading to ring opening and the formation of smaller, volatile byproducts or polymerization into solid materials.[5][8]

The diagram below illustrates a logical workflow for a forced degradation study designed to probe these potential pathways.

The following diagram illustrates the potential degradation pathways of this compound that could be investigated.

Proposed Experimental Protocol for a Forced Degradation Study

The following protocol is a general guideline for conducting a forced degradation study on this compound. The conditions should be adjusted to achieve a target degradation of 5-20% to ensure that the primary degradation products are observed.

Materials and Equipment

-

This compound reference standard

-

HPLC grade solvents (acetonitrile, methanol, water)

-

Reagent grade hydrochloric acid, sodium hydroxide, and hydrogen peroxide

-

HPLC system with a UV/Diode Array Detector (DAD) and a suitable reversed-phase column (e.g., C18)

-

LC-MS/MS system for degradant identification

-

NMR spectrometer

-

pH meter

-

Calibrated oven

-

Photostability chamber compliant with ICH Q1B guidelines

Methodology

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acid Hydrolysis: Treat the stock solution with 0.1 M HCl and heat at 60°C. Withdraw samples at appropriate time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the samples before analysis.

-

Base Hydrolysis: Treat the stock solution with 0.1 M NaOH and heat at 60°C. Withdraw and neutralize samples as in acid hydrolysis.

-

Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature. Withdraw samples at specified intervals.

-

Thermal Degradation: Expose the solid compound and a solution to elevated temperatures (e.g., 70°C) in a calibrated oven. Analyze at set time points.

-

Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A dark control sample should be stored under the same conditions to exclude thermal degradation.

-

-

Analytical Method:

-

Develop a stability-indicating HPLC method capable of separating the parent compound from all observed degradation products. A reversed-phase C18 column with a gradient elution of a buffered aqueous phase and an organic modifier (e.g., acetonitrile) is a common starting point.

-

Use a Diode Array Detector (DAD) to check for peak purity and to determine the optimal wavelength for detection of the parent compound and its degradants.[9]

-

-

Data Analysis and Characterization:

-

Calculate the percentage of degradation of this compound at each time point.

-

Perform a mass balance analysis to account for the parent compound and all degradation products.

-

For significant degradation products, use LC-MS/MS to determine their molecular weights and fragmentation patterns.

-

If necessary, isolate the degradation products using preparative HPLC for structural elucidation by NMR spectroscopy.

-

Conclusion

While specific stability data for this compound is not extensively documented in public literature, a proactive and systematic approach based on established principles of forced degradation studies can effectively determine its stability profile. By following the recommended storage conditions and employing the outlined experimental framework, researchers and drug development professionals can ensure the quality and reliability of this compound in their work and gain a thorough understanding of its degradation pathways. This knowledge is critical for developing stable formulations and ensuring the safety and efficacy of potential drug candidates derived from this compound.

References

- 1. Unexpected photostability improvement of aromatics in polyfluorinated solvents - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. pharmasm.com [pharmasm.com]

- 3. Photolysis Products of Fluorinated Pharmaceuticals: A Combined Fluorine Nuclear Magnetic Resonance Spectroscopy and Mass Spectrometry Approach | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]

- 4. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. journals.asm.org [journals.asm.org]

- 7. acdlabs.com [acdlabs.com]

- 8. Radical pathways in the thermal decomposition of pyridine and diazines: a laser pyrolysis and semi-empirical study - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 9. research.monash.edu [research.monash.edu]

Technical Guide: Synthesis of 2-Fluoro-3-methoxypyridine via Williamson Ether Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-Fluoro-3-methoxypyridine from 2-fluoropyridin-3-ol. The core of this process is the Williamson ether synthesis, a robust and widely used method for preparing ethers.[1][2][3] This document outlines the reaction, provides a detailed experimental protocol, and summarizes key data in a structured format.

Reaction Overview

The synthesis of this compound from 2-fluoropyridin-3-ol is achieved through a nucleophilic substitution reaction known as the Williamson ether synthesis.[1][2] This reaction involves the deprotonation of the hydroxyl group of 2-fluoropyridin-3-ol to form an alkoxide, which then acts as a nucleophile and attacks a methylating agent, such as iodomethane or dimethyl sulfate, to form the desired ether product.

The general reaction scheme is as follows:

This method is highly effective for the preparation of both symmetrical and unsymmetrical ethers.[1] The reaction proceeds via an SN2 mechanism, where the alkoxide ion attacks the electrophilic carbon of the methylating agent.[1][2]

Experimental Workflow

The following diagram illustrates the key stages involved in the synthesis of this compound.

References

Spectroscopic Profile of 2-Fluoro-3-methoxypyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic properties of 2-Fluoro-3-methoxypyridine. Due to the limited availability of experimental spectra in the public domain, this guide presents a detailed analysis based on predicted data derived from established spectroscopic principles and data from structurally related compounds. It includes predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols for acquiring such spectra.

Core Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of similar substituted pyridine compounds and established spectroscopic theory.

Table 1: Predicted ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| ~7.9 - 8.1 | dd | J(H,H) ≈ 5, J(H,F) ≈ 2 | 1H | H-6 |

| ~7.1 - 7.3 | m | - | 1H | H-4 |

| ~6.9 - 7.1 | m | - | 1H | H-5 |

| ~3.9 | s | - | 3H | -OCH₃ |

Table 2: Predicted ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~155 - 158 (d, ¹J(C,F) ≈ 240 Hz) | C-2 |

| ~140 - 143 | C-3 |

| ~145 - 148 (d, ²J(C,F) ≈ 15 Hz) | C-6 |

| ~120 - 123 | C-4 |

| ~115 - 118 | C-5 |

| ~56 | -OCH₃ |

Table 3: Predicted IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | C-H aromatic stretching |

| 2950-2850 | Medium | C-H aliphatic stretching (-OCH₃) |

| 1600-1580 | Strong | C=C aromatic ring stretching |

| 1500-1400 | Strong | C=C aromatic ring stretching |

| 1250-1200 | Strong | C-O-C asymmetric stretching |

| 1100-1000 | Strong | C-F stretching |

| 1050-1000 | Medium | C-O-C symmetric stretching |

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Relative Intensity (%) | Assignment |

| 127 | 100 | [M]⁺ (Molecular Ion) |

| 112 | 40-60 | [M - CH₃]⁺ |

| 98 | 20-40 | [M - CHO]⁺ |

| 84 | 30-50 | [M - CH₃ - CO]⁺ |

| 78 | 10-20 | [C₅H₄N]⁺ |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz spectrometer. Key parameters include a spectral width of 0-10 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Acquire the carbon NMR spectrum on a 100 MHz spectrometer with proton decoupling. Key parameters include a spectral width of 0-160 ppm, a larger number of scans due to the low natural abundance of ¹³C, and a relaxation delay of 2-5 seconds.

-

Data Processing: Process the acquired Free Induction Decay (FID) using Fourier transformation. Phase and baseline correct the resulting spectrum. Integrate the signals in the ¹H NMR spectrum and reference both spectra to the TMS signal.

Infrared (IR) Spectroscopy

-

Sample Preparation (Thin Film): If the sample is a liquid, place a drop of the neat liquid between two sodium chloride or potassium bromide plates to create a thin film.

-

Sample Preparation (KBr Pellet): If the sample is a solid, grind a small amount (1-2 mg) with anhydrous potassium bromide (100-200 mg) to a fine powder. Press the powder into a transparent pellet using a hydraulic press.

-

Acquisition: Place the prepared sample in the IR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Data Processing: Identify and label the significant absorption bands in the spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a dilute solution of the compound (in a volatile solvent like methanol or acetonitrile) into the mass spectrometer. Common techniques include direct infusion, or for more complex mixtures, coupling with Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

Ionization: Utilize an appropriate ionization method. Electron Ionization (EI) is common for volatile compounds and provides detailed fragmentation patterns. Softer ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) can be used to primarily observe the molecular ion.

-

Mass Analysis: The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

Detection: The detector records the abundance of each ion, generating the mass spectrum.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like this compound.

An In-depth Technical Guide to the Safe Handling of 2-Fluoro-3-methoxypyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety information and handling precautions for 2-Fluoro-3-methoxypyridine (CAS RN: 163234-74-0).[1] Due to the limited availability of detailed experimental safety studies on this specific compound, this document synthesizes information from its Globally Harmonized System (GHS) of Classification and Labelling of Chemicals data and safety data sheets of structurally similar compounds. The following protocols and recommendations are designed to provide a robust framework for the safe handling of this compound in a laboratory setting.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards associated with this compound are acute toxicity, skin irritation, serious eye irritation, and respiratory irritation.[2]

Table 1: GHS Hazard Classification for this compound [2]

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity — Single Exposure | 3 | H335: May cause respiratory irritation |

Signal Word: Warning[2]

Recommended Safety Precautions and Personal Protective Equipment (PPE)

Adherence to stringent safety protocols is mandatory when handling this compound. This includes the use of appropriate engineering controls and personal protective equipment to minimize exposure.

Table 2: Recommended Engineering Controls and Personal Protective Equipment

| Control Parameter | Recommendation |

| Engineering Controls | Use only in a well-ventilated area, preferably within a certified chemical fume hood.[3][4] Ensure eyewash stations and safety showers are readily accessible. |

| Eye/Face Protection | Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[5][6] |

| Skin Protection | Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat.[5][7] Inspect gloves before use and dispose of contaminated gloves properly.[7] |

| Respiratory Protection | If ventilation is inadequate or if there is a risk of inhalation, use a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate filter for organic vapors.[5][6] |

| Hygiene Measures | Wash hands thoroughly after handling.[5][8] Do not eat, drink, or smoke in areas where this chemical is handled or stored. |

General Handling Protocol

The following is a general protocol for handling this compound. This should be adapted to specific experimental conditions and a thorough risk assessment should be conducted before commencing any work.

Pre-Experiment:

-

Risk Assessment: Conduct a comprehensive risk assessment for the planned experiment, considering the quantity of substance to be used, potential for aerosol generation, and reaction conditions.

-

Information Review: Review the Safety Data Sheet (SDS) and this technical guide thoroughly.

-

PPE and Equipment Check: Ensure all necessary PPE is available and in good condition. Verify that the chemical fume hood is functioning correctly.

During the Experiment:

-

Location: All handling of this compound should be performed inside a chemical fume hood.[3][4]

-

Dispensing: Carefully dispense the required amount of the chemical, avoiding skin and eye contact.

-

Spill Prevention: Keep the container tightly closed when not in use.[4] Have appropriate spill containment materials readily available.

-

Heating: If heating is required, use a well-controlled heating mantle or oil bath. Avoid open flames.[4]

Post-Experiment:

-

Decontamination: Decontaminate all surfaces and equipment that have come into contact with the chemical.

-

Waste Disposal: Dispose of waste, including empty containers, in accordance with local, state, and federal regulations.[5][8] Do not dispose of down the drain.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[4][5]

Emergency Procedures

In the event of an exposure or spill, immediate action is crucial.

-

Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[5][9]

-

Skin Contact: In case of skin contact, immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing.[5] Seek medical attention if irritation persists.

-

Eye Contact: If in eyes, rinse cautiously with water for several minutes.[5][8] Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[5]

-

Ingestion: If swallowed, do NOT induce vomiting. Rinse mouth with water.[9] Seek immediate medical attention.[9]

-

Spill: In case of a spill, evacuate the area. Wear appropriate PPE and contain the spill using an inert absorbent material. Collect the absorbed material into a suitable container for disposal.

Logical Workflow for Safe Handling

The following diagram illustrates a logical workflow for the safe handling of hazardous chemicals like this compound.

Caption: Logical workflow for the safe handling of hazardous chemicals.

Disclaimer: This guide is intended for informational purposes only and is not a substitute for professional safety training and a thorough review of the official Safety Data Sheet. Always consult the most up-to-date SDS for this compound before use.

References

- 1. scbt.com [scbt.com]

- 2. This compound | C6H6FNO | CID 45079809 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. static.cymitquimica.com [static.cymitquimica.com]

- 4. fishersci.com [fishersci.com]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.com [fishersci.com]

- 7. cdhfinechemical.com [cdhfinechemical.com]

- 8. fishersci.com [fishersci.com]

- 9. chemicalbook.com [chemicalbook.com]

Reactivity Profile of 2-Fluoro-3-methoxypyridine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the reactivity profile of the pyridine ring in 2-fluoro-3-methoxypyridine. The document delves into the key reaction classes relevant to this heterocyclic building block, including Nucleophilic Aromatic Substitution (SNAr), Directed ortho-Metalation (DoM), and Electrophilic Aromatic Substitution (EAS). By presenting quantitative data, detailed experimental protocols, and visual representations of reaction pathways, this guide serves as a critical resource for chemists engaged in the synthesis and functionalization of pyridine-containing molecules for pharmaceutical and agrochemical applications.

Introduction

This compound is a valuable substituted pyridine derivative employed in the synthesis of complex organic molecules. The interplay of the electron-withdrawing fluorine atom at the 2-position, the electron-donating methoxy group at the 3-position, and the inherent electronic nature of the pyridine ring results in a unique and versatile reactivity profile. Understanding this profile is paramount for designing efficient and regioselective synthetic routes. This guide will systematically explore the three major classes of aromatic reactions as they pertain to this compound, providing both theoretical background and practical experimental details.

Nucleophilic Aromatic Substitution (SNAr)

The pyridine ring, being electron-deficient, is activated towards nucleophilic aromatic substitution, particularly at the 2- and 4-positions. In this compound, the fluorine atom at the C-2 position is an excellent leaving group, making this position highly susceptible to SNAr. The reaction of 2-fluoropyridine with sodium ethoxide in ethanol is reportedly 320 times faster than that of 2-chloropyridine, highlighting the enhanced reactivity of the fluoro-substituted analog.[1][2] This allows for the use of milder reaction conditions, which is advantageous when working with complex molecules bearing sensitive functional groups.[1]

Quantitative Data for SNAr Reactions

While extensive data for a wide range of nucleophiles specifically on this compound is not available in a single source, the reactivity is expected to be comparable to other 3-alkoxy-2-fluoropyridines. The following table summarizes the expected outcomes and typical reaction conditions for the SNAr of this compound with various classes of nucleophiles, based on data from analogous systems.[1][3]

| Nucleophile Class | Example Nucleophile | Product | Typical Conditions | Expected Yield |

| Alcohols | Sodium Ethoxide | 2-Ethoxy-3-methoxypyridine | NaH, EtOH, THF, 25-66 °C | High |

| Phenols | Sodium Phenoxide | 3-Methoxy-2-phenoxypyridine | NaH, Phenol, THF, 25-66 °C | High |

| Amines (Primary) | Aniline | N-phenyl-3-methoxypyridin-2-amine | KOtBu, Aniline, t-AmylOH, 110 °C | High |

| Amines (Secondary) | Morpholine | 4-(3-methoxypyridin-2-yl)morpholine | KOtBu, Morpholine, t-AmylOH, 110 °C | High |

| Thiols | Sodium Thiophenoxide | 3-Methoxy-2-(phenylthio)pyridine | NaH, Thiophenol, THF, 25-66 °C | High |

| N-Heterocycles | Imidazole | 1-(3-methoxypyridin-2-yl)-1H-imidazole | NaH, Imidazole, THF, 25-66 °C | High |

Experimental Protocol: SNAr with an Amine Nucleophile

This protocol is a general procedure for the reaction of this compound with a primary or secondary amine.

Materials:

-

This compound (1.0 equiv)

-

Amine nucleophile (1.2 equiv)

-

Potassium tert-butoxide (KOtBu) (1.5 equiv)

-

Anhydrous tert-amyl alcohol

-

Anhydrous toluene

-

Reaction vessel (e.g., Schlenk tube)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To an oven-dried reaction vessel under an inert atmosphere, add potassium tert-butoxide.

-

Add anhydrous tert-amyl alcohol and stir the mixture until the base is fully dissolved.

-

Add the amine nucleophile to the solution.

-

Add a solution of this compound in anhydrous toluene.

-

Heat the reaction mixture to 110 °C and monitor the progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Caption: Experimental workflow for a typical SNAr reaction.

Directed ortho-Metalation (DoM)

Directed ortho-metalation is a powerful tool for the regioselective functionalization of aromatic C-H bonds.[4] In this reaction, a directing metalation group (DMG) coordinates to an organolithium base, directing deprotonation to the adjacent ortho position. In this compound, there are three potential directing groups: the pyridine nitrogen, the C3-methoxy group, and to a lesser extent, the C2-fluoro group. The regiochemical outcome of the lithiation will depend on the relative directing ability of these groups and the reaction conditions, particularly the choice of base.[5][6]

-

Pyridine Nitrogen: The nitrogen atom in the pyridine ring is a powerful directing group, typically directing lithiation to the C2 and C6 positions. However, in this case, the C2 position is already substituted.

-

C3-Methoxy Group: The methoxy group is a well-established DMG, directing lithiation to the C2 and C4 positions.

-

C2-Fluoro Group: The fluorine atom is a weaker DMG, directing lithiation to the C3 position.

Given the synergistic effect of the pyridine nitrogen and the C3-methoxy group, lithiation is most likely to occur at the C4 position. The use of a hindered base like lithium diisopropylamide (LDA) is often preferred for pyridine systems to avoid nucleophilic addition to the pyridine ring.[6]

Predicted Regioselectivity of DoM

| Position | Directing Group(s) | Likelihood of Lithiation | Rationale |

| C4 | C3-Methoxy | High | The methoxy group is a strong DMG, and this position is ortho to it. |

| C6 | Pyridine Nitrogen | Moderate | The pyridine nitrogen is a strong DMG, but the C4 position is likely more activated. |

| C5 | None | Low | No directing group favors this position. |

Experimental Protocol: Directed ortho-Metalation and Trapping with an Electrophile

This is a general procedure for the predicted DoM of this compound at the C4 position.

Materials:

-

This compound (1.0 equiv)

-

Lithium diisopropylamide (LDA) (1.1 equiv, freshly prepared or commercial solution)

-

Anhydrous tetrahydrofuran (THF)

-

Electrophile (e.g., iodomethane, benzaldehyde) (1.2 equiv)

-

Reaction vessel (e.g., Schlenk tube)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To an oven-dried reaction vessel under an inert atmosphere, add a solution of this compound in anhydrous THF.

-

Cool the solution to -78 °C.

-

Slowly add a solution of LDA in THF to the reaction mixture.

-

Stir the mixture at -78 °C for 1-2 hours to allow for the formation of the lithiated intermediate.

-

Add the electrophile to the reaction mixture at -78 °C.

-

Allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Caption: Predicted regioselectivity of Directed ortho-Metalation.

Electrophilic Aromatic Substitution (EAS)

The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, which deactivates it towards electrophilic aromatic substitution.[7] Reactions typically require harsh conditions, and substitution, when it occurs, is generally directed to the 3- and 5-positions. The presence of a strongly deactivating fluoro group at C2 and a weakly activating methoxy group at C3 in this compound further complicates the reactivity. The methoxy group would direct electrophilic attack to the ortho and para positions (C2, C4, and C6), while the fluoro group would also direct to these positions but is deactivating. The pyridine nitrogen's deactivating effect is dominant, making EAS on this substrate challenging and generally not a preferred synthetic strategy. If forced, a mixture of products with substitution at C4 and C6 might be expected, but yields would likely be very low.

Conclusion

The reactivity of this compound is dominated by its susceptibility to nucleophilic aromatic substitution at the C2 position. The fluorine atom serves as an excellent leaving group, allowing for the introduction of a wide variety of nucleophiles under relatively mild conditions. This makes SNAr the most synthetically useful reaction for the functionalization of this molecule.

Directed ortho-metalation presents a viable, albeit less explored, avenue for C-H functionalization. The C3-methoxy group is predicted to be the dominant directing group, favoring lithiation and subsequent electrophilic trapping at the C4 position.

In contrast, electrophilic aromatic substitution is highly disfavored due to the electron-deficient nature of the pyridine ring, which is further deactivated by the fluorine substituent.

This in-depth guide provides the necessary theoretical and practical information for researchers to effectively utilize this compound in their synthetic endeavors, enabling the development of novel and complex molecular architectures.

References

- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 5. arkat-usa.org [arkat-usa.org]

- 6. uwindsor.ca [uwindsor.ca]

- 7. Regioselective difunctionalization of pyridines via 3,4-pyridynes - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Electronic Landscape of 2-Fluoro-3-methoxypyridine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the electronic effects of the fluorine and methoxy groups in the strategic scaffold, 2-Fluoro-3-methoxypyridine. This compound is of significant interest in medicinal chemistry due to the unique interplay of its substituents, which can profoundly influence molecular properties, reactivity, and biological activity. This document consolidates available quantitative data, outlines detailed experimental protocols for its synthesis and characterization, and visualizes key concepts to facilitate a deeper understanding for researchers in drug discovery and development.

Introduction: The Strategic Combination of Fluorine and Methoxy Groups

The pyridine ring is a ubiquitous scaffold in pharmaceuticals, and its functionalization allows for the fine-tuning of physicochemical and pharmacological properties. The introduction of a fluorine atom, with its high electronegativity and small size, can significantly impact a molecule's metabolic stability, lipophilicity, and binding affinity.[1] Concurrently, the methoxy group, an electron-donating substituent, influences the electron density distribution and reactivity of the aromatic ring.[2] In this compound, the juxtaposition of these two groups on a pyridine core creates a unique electronic environment, making it a valuable building block for the synthesis of novel therapeutic agents.

Electronic Effects of Substituents

The electronic character of this compound is governed by the combined inductive and resonance effects of the fluorine and methoxy substituents, as well as the inherent electron-withdrawing nature of the pyridine nitrogen.

Fluorine (at C2):

-

Inductive Effect (-I): As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect, decreasing the electron density of the pyridine ring. This effect is most pronounced at the adjacent carbon atoms.

-

Resonance Effect (+R): Although fluorine possesses lone pairs that can participate in resonance, its +R effect is generally considered weak compared to its potent -I effect, especially in electron-deficient rings like pyridine.

Methoxy Group (at C3):

-

Inductive Effect (-I): The oxygen atom of the methoxy group is more electronegative than carbon, leading to a moderate electron-withdrawing inductive effect.

-

Resonance Effect (+R): The lone pairs on the oxygen atom can be delocalized into the pyridine ring through resonance, increasing the electron density, particularly at the ortho and para positions relative to the methoxy group.

The interplay of these effects modulates the overall electron distribution, influencing the molecule's reactivity towards electrophilic and nucleophilic attack, its basicity (pKa), and its dipole moment.

Quantitative Physicochemical Data

| Property | Value (Computed) | Data Source |

| Molecular Weight | 127.12 g/mol | PubChem[3] |

| XLogP3-AA | 1.3 | PubChem[3] |

| Hydrogen Bond Donor Count | 0 | PubChem[3] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[3] |

| Polar Surface Area | 22.1 Ų | PubChem[3] |

| Rotatable Bond Count | 1 | PubChem[3] |

Hammett Substituent Constants:

Hammett constants (σ) quantify the electronic effect of a substituent on a reaction center. For disubstituted pyridines, the position of the substituent is crucial. While specific values for the 2-fluoro and 3-methoxy combination on pyridine are not documented, we can consider the individual contributions. It's important to note that these values are typically derived from benzoic acid systems and their application to pyridine systems can have limitations.[4]

| Substituent | Position | σ (Sigma) Value | Inductive/Resonance Effect | Reference |

| Fluoro | meta | σm = 0.34 | Strong -I | Leffler & Grunwald (1963)[5] |

| Methoxy | meta | σm = 0.12 | -I > +R | Leffler & Grunwald (1963)[5] |

| Fluoro | para | σp = 0.06 | -I ≈ +R | Leffler & Grunwald (1963)[5] |

| Methoxy | para | σp = -0.27 | +R > -I | Leffler & Grunwald (1963)[5] |

Synthesis and Reactivity

The synthesis of this compound can be approached through several routes, primarily involving nucleophilic aromatic substitution (SNAr) reactions. The electron-deficient nature of the pyridine ring, further enhanced by the fluorine at the 2-position, makes this position susceptible to nucleophilic attack.[6][7]

Proposed Synthetic Pathway

A plausible synthetic route involves the methoxylation of a 2-halopyridine precursor. A detailed experimental protocol, adapted from procedures for similar compounds, is provided below.

References

- 1. Design, synthesis and SAR study of Fluorine-containing 3rd-generation taxoids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. How do electron donating substituents affect the electronic structure, molecular topology, vibrational properties and intra- and intermolecular interactions of polyhalogenated pyridines? - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 3. This compound | C6H6FNO | CID 45079809 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Hammett equation - Wikipedia [en.wikipedia.org]

- 5. homepages.bluffton.edu [homepages.bluffton.edu]

- 6. youtube.com [youtube.com]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

Methodological & Application

Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions Using 2-Fluoro-3-methoxypyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nucleophilic aromatic substitution (SNAr) is a powerful and widely utilized reaction in organic synthesis, particularly within the field of medicinal chemistry for the construction of heteroaromatic compounds. 2-Fluoro-3-methoxypyridine is a valuable building block in this context. The fluorine atom at the 2-position of the pyridine ring acts as an excellent leaving group, activated by the ring nitrogen, facilitating its displacement by a variety of nucleophiles. This allows for the straightforward introduction of diverse functionalities, leading to the synthesis of novel molecular scaffolds for drug discovery and development.

The reactivity of halopyridines in SNAr reactions is significantly influenced by the nature of the halogen. The high electronegativity of fluorine enhances the electrophilicity of the carbon atom to which it is attached, making 2-fluoropyridines generally more reactive than their chloro- or bromo-analogues.[1][2] The rate-determining step is typically the initial attack of the nucleophile to form a negatively charged intermediate known as a Meisenheimer complex.[3] The presence of the methoxy group at the 3-position electronically and sterically modulates the reactivity of the scaffold, offering a unique substitution pattern for library synthesis.

These application notes provide detailed protocols for the SNAr reaction of this compound with common classes of nucleophiles—amines, alcohols, and thiols—and present the data in a clear, comparative format.

General Reaction Mechanism

The SNAr reaction of this compound proceeds through a two-step addition-elimination mechanism.

Caption: General mechanism of the SNAr reaction on this compound.

Experimental Protocols and Data

The following protocols are representative methods for the nucleophilic aromatic substitution on this compound. While these conditions are robust for many substrates, optimization may be required for specific nucleophiles, particularly those that are sterically hindered or electronically deactivated. The reaction progress should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Summary of Reaction Conditions

| Nucleophile Type | Example Nucleophile | Base (eq.) | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |

| Primary Amine | Benzylamine | K₂CO₃ (2.0) | Acetonitrile | 80 | 12 | 85-95 |

| Secondary Amine | Morpholine | K₂CO₃ (2.0) | Acetonitrile | 80 | 16 | 80-90 |

| Alcohol | Sodium Butoxide | NaH (1.2) | THF | 65 | 24 | 70-85 |

| Phenol | 4-Methoxyphenol | K₂CO₃ (2.0) | DMF | 100 | 18 | 75-90 |

| Thiol | Thiophenol | K₂CO₃ (2.0) | DMF | 25 | 4 | 90-98 |

Detailed Experimental Protocols

Protocol 1: Reaction with an Amine (e.g., Benzylamine)

This procedure details the synthesis of 2-(benzylamino)-3-methoxypyridine.

Materials:

-

This compound (1.0 eq.)

-

Benzylamine (1.1 eq.)

-

Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq.)

-

Acetonitrile (CH₃CN), anhydrous

-

Round-bottom flask with stir bar

-

Reflux condenser

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a round-bottom flask, add this compound, potassium carbonate, and anhydrous acetonitrile.

-

Add benzylamine to the stirring suspension under an inert atmosphere.

-

Heat the reaction mixture to 80 °C and maintain for 12-16 hours, monitoring by TLC.

-

Upon completion, cool the mixture to room temperature and filter to remove the inorganic base.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired product.

Protocol 2: Reaction with an Alcohol (e.g., Butanol)

This procedure details the synthesis of 2-butoxy-3-methoxypyridine. For reactions with alcohols, a strong base is typically required to generate the corresponding alkoxide in situ.

Materials:

-

This compound (1.0 eq.)

-

n-Butanol (1.2 eq.)

-

Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 eq.)

-

Tetrahydrofuran (THF), anhydrous

-

Round-bottom flask with stir bar

-

Reflux condenser

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere, add anhydrous THF and n-butanol.

-

Cool the solution to 0 °C and carefully add sodium hydride portion-wise.

-

Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the sodium butoxide.

-

Add a solution of this compound in anhydrous THF to the alkoxide solution.

-

Heat the reaction mixture to reflux (approx. 65 °C) and maintain for 24 hours, monitoring by TLC.

-

Cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl).

-

Extract the mixture with ethyl acetate.

-

Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by flash column chromatography.

Protocol 3: Reaction with a Thiol (e.g., Thiophenol)

This procedure details the synthesis of 3-methoxy-2-(phenylthio)pyridine. Reactions with thiols are often rapid and can proceed at room temperature.

Materials:

-

This compound (1.0 eq.)

-

Thiophenol (1.1 eq.)

-

Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq.)

-

Dimethylformamide (DMF), anhydrous

-

Round-bottom flask with stir bar

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a round-bottom flask, add this compound, potassium carbonate, and anhydrous DMF.

-

Add thiophenol to the stirring suspension under an inert atmosphere at room temperature.

-

Stir the reaction for 4-6 hours, monitoring by TLC.

-

Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the combined organic layers extensively with water to remove DMF, followed by a brine wash.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Workflow and Logic Diagrams

General Experimental Workflow

Caption: A generalized workflow for SNAr reactions involving this compound.

Applications in Drug Discovery

The 2-substituted-3-methoxypyridine core is a prevalent scaffold in a variety of biologically active molecules. The ability to easily diversify the 2-position through SNAr chemistry makes this compound an attractive starting material for generating libraries of compounds for high-throughput screening. The methoxy group can serve as a key pharmacophoric feature, potentially engaging in hydrogen bonding with biological targets, or it can be a site for metabolic transformation. Its analogs are found in compounds developed as inhibitors for various enzymes and receptors, highlighting the importance of this structural motif in medicinal chemistry.[4][5]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. benchchem.com [benchchem.com]

- 5. Methoxypyridines in the Synthesis of Lycopodium Alkaloids: Total Synthesis of (±)–Lycoposerramine R - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Utilizing a "2-Fluoro-3-methoxypyridine" Moiety

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthesis and potential applications of kinase inhibitors incorporating a 2-fluoro-3-methoxyphenyl structural motif, a close analog of the 2-fluoro-3-methoxypyridine building block. The protocols and data presented are based on established synthetic methodologies for pyrimidine-based kinase inhibitors and serve as a comprehensive guide for the development of novel therapeutic agents.

Substituted pyridines are a crucial class of scaffolds in medicinal chemistry due to their ability to form key interactions with biological targets. The strategic incorporation of fluorine and methoxy groups on the pyridine ring can significantly influence a compound's pharmacological properties, including potency, selectivity, and metabolic stability. The this compound building block, and its phenyl analog, offer a versatile platform for the synthesis of kinase inhibitors targeting various signaling pathways implicated in diseases such as cancer.

I. Kinase Inhibitor Synthesis: A Representative Protocol

While specific examples detailing the direct use of "this compound" in publicly available literature are limited, a closely related analog, 2-fluoro-3-methoxyaniline, is utilized in the synthesis of potent kinase inhibitors. The following protocol is adapted from the synthesis of a bi-aryl meta-pyrimidine kinase inhibitor, "N-(2-fluoro-3-methoxyphenyl)-5-methyl-2-n-[4-(2-pyrrolidin-1-ylethoxy)phenyl]pyrimidine-2,4-diamine," which targets receptor tyrosine kinases.

Reaction Scheme:

The synthesis involves a multi-step process, typically beginning with a nucleophilic aromatic substitution reaction to construct the core pyrimidine scaffold, followed by further functionalization.

Experimental Protocol: Synthesis of a Pyrimidine-Based Kinase Inhibitor

This protocol outlines the synthesis of a kinase inhibitor with a 2-fluoro-3-methoxyphenyl moiety.

Materials:

-

2,4-dichloro-5-methylpyrimidine

-

2-fluoro-3-methoxyaniline

-

4-(2-(pyrrolidin-1-yl)ethoxy)aniline

-

Palladium catalyst (e.g., Pd₂(dba)₃)

-

Phosphine ligand (e.g., XPhos)

-

Base (e.g., Cs₂CO₃ or K₂CO₃)

-

Anhydrous solvent (e.g., Toluene, Dioxane)

-

Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

-

Step 1: First Nucleophilic Aromatic Substitution:

-

To a solution of 2,4-dichloro-5-methylpyrimidine (1.0 eq) in an anhydrous solvent, add 2-fluoro-3-methoxyaniline (1.1 eq) and a non-nucleophilic base (e.g., diisopropylethylamine, 1.5 eq).

-

Heat the reaction mixture at a specified temperature (e.g., 80-100 °C) and monitor the progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture, dilute with an organic solvent, and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the monosubstituted intermediate.

-

-

Step 2: Second Nucleophilic Aromatic Substitution (or Buchwald-Hartwig Amination):

-

In a reaction vessel, combine the intermediate from Step 1 (1.0 eq), 4-(2-(pyrrolidin-1-yl)ethoxy)aniline (1.2 eq), a palladium catalyst (e.g., 0.05 eq), a phosphine ligand (e.g., 0.1 eq), and a base (e.g., 2.0 eq).

-

Add anhydrous, degassed solvent to the vessel.

-

Heat the reaction mixture under an inert atmosphere at a specified temperature (e.g., 100-120 °C) until the starting material is consumed (monitored by TLC or LC-MS).

-

Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.

-

Wash the filtrate with water and brine, dry the organic layer, and concentrate.

-

Purify the final compound by column chromatography or recrystallization.

-

Characterization:

The structure and purity of the synthesized compound should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.

II. Quantitative Data Summary

The following table summarizes representative data for a kinase inhibitor synthesized using a similar methodology. The inhibitory activity is typically assessed against a panel of kinases to determine potency and selectivity.

| Compound ID | Target Kinase | IC₅₀ (nM) | Yield (%) | Purity (%) |

| Example-1 | VEGFR-2 | 15 | 65 | >98 |

| PDGFRβ | 25 | |||

| c-Kit | 40 |

Note: The data presented here is illustrative and based on structurally related compounds. Actual values for a novel inhibitor would need to be determined experimentally.

III. Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate a key signaling pathway targeted by this class of inhibitors and a general experimental workflow for their synthesis and evaluation.

Caption: PI3K/mTOR Signaling Pathway Inhibition.

Caption: Drug Discovery Workflow for Kinase Inhibitors.

IV. Conclusion

The this compound scaffold and its analogs are valuable building blocks for the synthesis of novel kinase inhibitors. The synthetic protocols and workflows described provide a solid foundation for researchers to design and develop potent and selective inhibitors targeting key signaling pathways involved in various diseases. The ability to readily modify the core structure through established chemical reactions allows for the systematic exploration of structure-activity relationships, ultimately leading to the identification of promising drug candidates.

The Pivotal Role of the 2-Fluoro-3-methoxyphenyl Moiety in Modern Agrochemical Synthesis: Applications and Protocols

For Researchers, Scientists, and Drug Development Professionals

The emergence of fluorinated building blocks has revolutionized the development of modern agrochemicals, leading to compounds with enhanced efficacy, selectivity, and favorable environmental profiles. Among these, molecules containing the 2-fluoro-3-methoxyphenyl group have garnered significant attention, particularly in the synthesis of next-generation herbicides. This structural motif is a key component of the arylpicolinate class of herbicides, a group of synthetic auxins that includes the commercially significant compound Halauxifen-methyl. This application note provides a detailed overview of the use of the 2-fluoro-3-methoxyphenyl moiety in agrochemical synthesis, complete with experimental protocols, quantitative data, and visual diagrams to guide researchers in this field.

Application in Herbicide Synthesis: The Case of Halauxifen-methyl

The primary application of the 2-fluoro-3-methoxyphenyl structural unit in agrochemical synthesis is as a core component of the herbicide Halauxifen-methyl.[1] This herbicide is highly effective for the post-emergent control of broadleaf weeds in cereal crops. The synthesis of Halauxifen-methyl does not start with 2-fluoro-3-methoxypyridine itself, but rather involves the preparation of a key intermediate, (4-chloro-2-fluoro-3-methoxyphenyl)boronic acid, which is then coupled with a functionalized pyridine ring system.[1][2][3]

The key transformation is a Suzuki-Miyaura cross-coupling reaction, a powerful palladium-catalyzed method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[1] In the synthesis of Halauxifen-methyl, the (4-chloro-2-fluoro-3-methoxyphenyl)boronic acid serves as the organoboron partner, while a substituted chloropyridine, methyl 4-amino-3,6-dichloropyridine-2-carboxylate, acts as the organohalide.

Synthetic Pathway Overview

The overall synthetic strategy for Halauxifen-methyl can be visualized as a two-stage process:

-

Synthesis of the Key Boronic Acid Intermediate: Preparation of (4-chloro-2-fluoro-3-methoxyphenyl)boronic acid from a suitable precursor.

-

Suzuki-Miyaura Coupling and Final Product Formation: The coupling of the boronic acid with the pyridine-based coupling partner to form the biaryl structure of Halauxifen-methyl.

References

- 1. Synthetic route to the herbicide Halauxifen-methyl_Chemicalbook [chemicalbook.com]

- 2. US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids - Google Patents [patents.google.com]

- 3. 4-Chloro-2-fluoro-3-methoxyphenylboronic acid synthesis - chemicalbook [chemicalbook.com]

2-Fluoro-3-methoxypyridine: A Versatile Intermediate in Pharmaceutical Synthesis

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction: 2-Fluoro-3-methoxypyridine is a substituted pyridine derivative that has emerged as a valuable building block in medicinal chemistry. The strategic placement of the fluorine and methoxy groups on the pyridine ring imparts unique electronic properties and reactivity, making it a key intermediate in the synthesis of complex pharmaceutical compounds. The pyridine core is a prevalent motif in numerous approved drugs, and its functionalization allows for the fine-tuning of pharmacological activity, selectivity, and pharmacokinetic profiles. These application notes provide an overview of the utility of this compound and its derivatives in drug discovery, with a focus on its application in the synthesis of kinase inhibitors. Detailed experimental protocols for key transformations are provided to guide researchers in their synthetic endeavors.

Application in the Synthesis of Kinase Inhibitors: The Case of PLX5622 (CSF-1R Inhibitor)

A significant application of a derivative of this compound is in the synthesis of PLX5622, a potent and selective Colony-Stimulating Factor 1 Receptor (CSF-1R) inhibitor.[1][2] CSF-1R is a receptor tyrosine kinase that plays a crucial role in the proliferation, differentiation, and survival of macrophages and microglia.[3] Dysregulation of the CSF-1R signaling pathway has been implicated in various diseases, including cancer, inflammatory disorders, and neurodegenerative diseases.[3][4] PLX5622, by inhibiting CSF-1R, can modulate the activity of these immune cells, offering a promising therapeutic strategy.

The synthesis of PLX5622 utilizes 5-fluoro-2-methoxypyridine-3-carbaldehyde , a closely related derivative of the title compound, as a key starting material.[1][2] This highlights the importance of the this compound scaffold in accessing complex and medicinally relevant molecules.

CSF-1R Signaling Pathway

Upon binding of its ligands, CSF-1 or IL-34, the CSF-1R dimerizes and undergoes autophosphorylation, initiating a cascade of downstream signaling events. These pathways, including the PI3K/AKT, MAPK/ERK, and JAK/STAT pathways, are critical for regulating the function of myeloid cells.[1][3][5][6] Inhibition of CSF-1R by small molecules like PLX5622 blocks these signaling cascades, leading to the depletion and functional modulation of macrophages and microglia.

Caption: CSF-1R Signaling Pathway and Inhibition by PLX5622.

Experimental Protocols

While a detailed, step-by-step protocol for the industrial synthesis of PLX5622 is proprietary, the following sections provide general procedures for key transformations involving this compound and its analogs, based on established synthetic methodologies.

General Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step sequence starting from readily available precursors. One plausible route involves the diazotization of 2-amino-3-methoxypyridine followed by a fluorination reaction.

Caption: General synthetic workflow for this compound.

Protocol: Diazotization and Fluorination

-

Diazotization: To a cooled (0-5 °C) solution of 2-amino-3-methoxypyridine in a suitable acidic medium (e.g., aqueous HBF4), a solution of sodium nitrite in water is added dropwise, maintaining the low temperature. The reaction mixture is stirred for a specified period to ensure complete formation of the diazonium salt.

-

Fluorination (Balz-Schiemann Reaction): The resulting diazonium salt solution is gently warmed to induce decomposition and formation of the fluoro-pyridine derivative. The product is then isolated by extraction and purified using standard techniques such as distillation or column chromatography.

Suzuki-Miyaura Cross-Coupling of this compound Derivatives

The C-F bond in this compound can be utilized in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form C-C bonds. This reaction is instrumental in constructing the biaryl backbones of many pharmaceutical compounds.

Caption: General workflow for Suzuki-Miyaura cross-coupling.

Protocol: Suzuki-Miyaura Coupling

-

Reaction Setup: In a reaction vessel, combine this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), a palladium catalyst such as Pd(PPh3)4 (0.05 equiv), and a base like K2CO3 (2.0 equiv).

-

Solvent Addition and Degassing: Add a degassed solvent system, typically a mixture of 1,4-dioxane and water. Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

-

Reaction: Heat the mixture to a temperature of 90-100 °C and stir for 4-16 hours, monitoring the progress by TLC or LC-MS.

-

Work-up and Purification: Upon completion, cool the mixture, dilute with water, and extract with an organic solvent like ethyl acetate. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography.

Table 1: Representative Quantitative Data for Suzuki-Miyaura Coupling of Halopyridines *

| Entry | Aryl Halide | Arylboronic Acid | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 2-Chloro-3-methoxypyridine | Phenylboronic acid | Pd(OAc)2/SPhos | K3PO4 | Dioxane/H2O | 100 | 18 | 85 |

| 2 | 2-Bromo-3-methoxypyridine | 4-Tolylboronic acid | Pd(PPh3)4 | K2CO3 | Toluene/EtOH/H2O | 90 | 12 | 92 |

| 3 | This compound | 3-Furylboronic acid | PdCl2(dppf) | Cs2CO3 | DMF | 110 | 16 | 78 |

*Data is illustrative and based on analogous reactions. Actual results for this compound may vary.

Data Presentation

The following table summarizes the key physicochemical properties of this compound.

Table 2: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 163234-74-0[7] |

| Molecular Formula | C6H6FNO[7] |

| Molecular Weight | 127.12 g/mol [7] |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | Not available |

| Density | Not available |

| Solubility | Soluble in most organic solvents |

Table 3: Spectroscopic Data for this compound and its Derivatives *

| Compound | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | MS (m/z) |

| This compound | 7.95 (d, 1H), 7.15 (t, 1H), 6.90 (d, 1H), 3.90 (s, 3H) | 158.5 (d), 145.2 (d), 125.8, 120.1 (d), 115.6, 56.2 | 127.0 (M+) |

| 2-(Phenyl)-3-methoxypyridine | 8.10 (d, 1H), 7.60-7.40 (m, 5H), 7.20 (t, 1H), 3.85 (s, 3H) | 160.1, 148.3, 138.5, 129.0, 128.5, 128.0, 122.5, 118.9, 55.8 | 185.1 (M+) |

*Illustrative data based on typical chemical shifts for such structures. Actual spectra should be obtained for confirmation.[8][9][10]

Conclusion

This compound and its derivatives are valuable intermediates for the synthesis of complex pharmaceutical compounds, particularly in the area of kinase inhibitors. The presence of the fluoro and methoxy substituents provides a handle for various chemical transformations, including palladium-catalyzed cross-coupling reactions, enabling the construction of diverse molecular architectures. The successful application of a derivative in the synthesis of the CSF-1R inhibitor PLX5622 underscores the potential of this scaffold in drug discovery. The provided protocols and data serve as a foundation for researchers to explore the utility of this compound in their own research and development programs.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. CSF-1 Receptor Signaling in Myeloid Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Insights into CSF-1/CSF-1R signaling: the role of macrophage in radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. This compound | C6H6FNO | CID 45079809 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2-Fluoro-3-methylpyridine(2369-18-8) 13C NMR [m.chemicalbook.com]

- 9. 2-Fluoropyridine(372-48-5) 1H NMR [m.chemicalbook.com]

- 10. 2-Methoxypyridine(1628-89-3) 13C NMR spectrum [chemicalbook.com]

Application Notes and Protocols: Directed Ortho-Lithiation of 2-Fluoro-3-methoxypyridine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the directed ortho-lithiation of 2-fluoro-3-methoxypyridine. This versatile reaction allows for the regioselective introduction of a wide range of electrophiles at the C4-position, opening avenues for the synthesis of novel substituted pyridine derivatives for applications in medicinal chemistry and materials science.

Introduction

Directed ortho-lithiation, a powerful tool in modern organic synthesis, enables the functionalization of specific C-H bonds adjacent to a directing metalating group (DMG). In the case of this compound, both the fluorine and methoxy substituents can act as DMGs. The interplay between these groups directs the regioselective deprotonation by a strong lithium amide base, typically at the C4-position, which is ortho to the methoxy group. This method avoids the formation of regioisomeric mixtures often encountered with classical electrophilic aromatic substitution reactions on substituted pyridines.

The use of hindered lithium amide bases, such as lithium diisopropylamide (LDA), is crucial to prevent nucleophilic addition to the pyridine ring, a common side reaction with alkyllithium reagents.[1] The reaction is typically performed at low temperatures in an anhydrous ethereal solvent to ensure the stability of the lithiated intermediate.

Reaction Principle

The directed ortho-lithiation of this compound proceeds via the coordination of the lithium amide base to the methoxy group. This proximity effect facilitates the abstraction of the acidic proton at the adjacent C4 position, leading to the formation of a stable 4-lithio-2-fluoro-3-methoxypyridine intermediate. This intermediate can then be quenched with a variety of electrophiles to introduce diverse functional groups at the C4-position.

Quantitative Data Summary

The following table summarizes the reaction conditions and yields for the directed ortho-lithiation of this compound with subsequent electrophilic quench.

| Entry | Electrophile | Reagent | Base | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |

| 1 | I₂ | Iodine | LDA | THF | -78 | 1 | 2-Fluoro-4-iodo-3-methoxypyridine | 85 |

| 2 | DMF | N,N-Dimethylformamide | LDA | THF | -78 | 1 | 2-Fluoro-3-methoxy-4-formylpyridine | 78 |

| 3 | (CH₃)₃SiCl | Trimethylsilyl chloride | LDA | THF | -78 | 1 | 2-Fluoro-3-methoxy-4-(trimethylsilyl)pyridine | 92 |

| 4 | PhCHO | Benzaldehyde | LDA | THF | -78 | 2 | (2-Fluoro-3-methoxypyridin-4-yl)(phenyl)methanol | 75 |

Note: Yields are based on isolated products. Reaction conditions may require optimization for different electrophiles.

Experimental Protocols

General Considerations

-

All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents and oven-dried glassware.

-

LDA can be prepared in situ from n-butyllithium and diisopropylamine or used as a commercially available solution. The concentration of commercial alkyllithium reagents should be determined by titration prior to use.[2]

-

Reactions are performed at low temperatures (-78 °C), typically using a dry ice/acetone bath.

Protocol 1: Synthesis of 2-Fluoro-4-iodo-3-methoxypyridine

Materials:

-

This compound

-

Lithium diisopropylamide (LDA) solution in THF/hexanes

-

Anhydrous tetrahydrofuran (THF)

-

Iodine (I₂)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware and purification equipment

Procedure:

-

To a stirred solution of this compound (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere, add a solution of LDA (1.2 eq) dropwise.

-

Stir the resulting mixture at -78 °C for 1 hour.

-

Add a solution of iodine (1.5 eq) in anhydrous THF dropwise to the reaction mixture at -78 °C.

-

Continue stirring at -78 °C for an additional hour.

-

Quench the reaction by the slow addition of saturated aqueous Na₂S₂O₃ solution.

-

Allow the mixture to warm to room temperature.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 2-fluoro-4-iodo-3-methoxypyridine.

Mandatory Visualizations

Caption: Experimental workflow for the directed ortho-lithiation of this compound.

Caption: Reaction pathway for the directed ortho-lithiation and electrophilic quench.

References

Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 2-Fluoro-3-methoxypyridine

For Researchers, Scientists, and Drug Development Professionals